![molecular formula C20H15N3O4 B2388900 N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide CAS No. 850632-91-6](/img/structure/B2388900.png)
N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide, also known as APOM or Compound 1, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications.
Scientific Research Applications
Antitumor and Antifolate Activity
- Antifolate and Antitumor Activity : Certain derivatives, such as N-[4-[1-methyl-2-(2,4-diaminofuro[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid and its isomers, have been investigated for their dihydrofolate reductase (DHFR) inhibitory activity and antitumor activity. These studies reveal that modifications in the molecular structure, such as methyl substitution, can significantly enhance their potency against tumor cells in culture. Moreover, these compounds are explored as good substrates for human folylpolyglutamate synthetase (FPGS), indicating a potential mechanism for their antitumor effects through polyglutamylation (Gangjee et al., 2000).
Crystal Structure Analysis
- Crystal Structures : Studies on crystal structures of similar acetamide derivatives highlight the molecular conformation and interactions. For instance, crystal structure analysis of 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides provides insights into their folded conformation and intramolecular hydrogen bonding, which could be crucial for their biological activity (Subasri et al., 2017).
Corrosion Inhibition
- Corrosion Inhibitors : Some acetamide derivatives have been synthesized and evaluated for their corrosion prevention efficiency in acidic and oil media. These compounds demonstrate promising inhibition efficiencies, suggesting their potential application in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Insecticidal and Antibacterial Potential
- Insecticidal and Antibacterial Activity : Pyrimidine-linked heterocyclic compounds have been synthesized and assessed for their insecticidal and antibacterial potential. These studies show a relationship between chemical structure and biological activity, indicating the importance of such compounds in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).
Dual Inhibition of Enzymes for Antitumor Therapy
- Dual Inhibition of TS and DHFR : Research on compounds that simultaneously inhibit thymidylate synthase (TS) and DHFR has shown significant potential for antitumor therapy. Such dual inhibitors are being developed as novel antitumor agents, highlighting the strategic approach of targeting multiple pathways in cancer treatment (Gangjee et al., 2000).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-12(24)13-5-4-6-14(9-13)22-17(25)10-23-11-21-18-15-7-2-3-8-16(15)27-19(18)20(23)26/h2-9,11H,10H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIPEZUDZRADTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2388818.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388819.png)

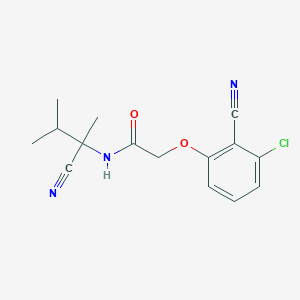
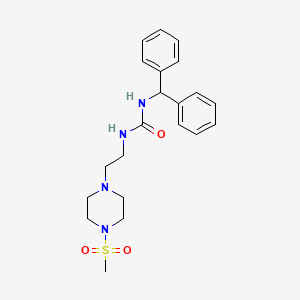
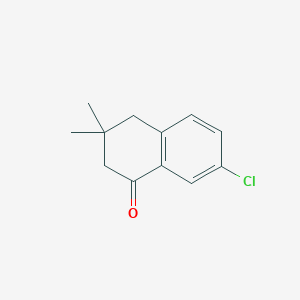
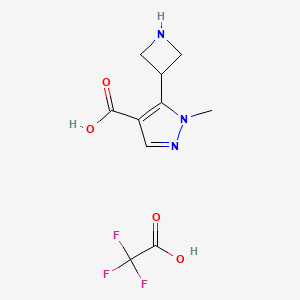
![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)
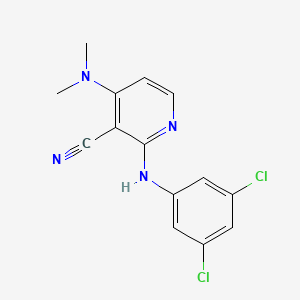
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2388835.png)
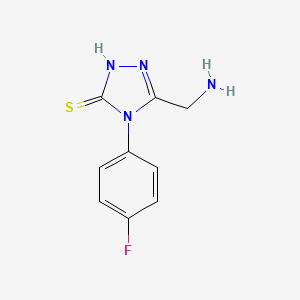
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2388839.png)
![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2388840.png)